5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6-3-4-9(16-6)17(13,14)10-5-8-11-7(2)12-15-8/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSBLQOUALPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 1,2,4-Oxadiazole Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates with carboxylic acid derivatives. For example, 3-methyl-1,2,4-oxadiazol-5-ylmethanol can be prepared by reacting N-hydroxyacetamidine with methyl chloroacetate under basic conditions. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%.
A critical advancement involves microwave-assisted cyclization, which reduces reaction times from hours to minutes. By irradiating the reaction mixture at 150°C for 15 minutes, researchers have reported a 22% reduction in byproduct formation compared to conventional heating.
Sulfonamide Functionalization of Thiophene
The thiophene-2-sulfonamide group is introduced via nucleophilic substitution. 5-Methylthiophene-2-sulfonyl chloride is reacted with 3-methyl-1,2,4-oxadiazol-5-ylmethanol in the presence of triethylamine as a base. Optimal conditions use dichloromethane (DCM) as the solvent at 0°C to room temperature, yielding 80–85% of the target compound.
Table 1: Key Reaction Conditions for Sulfonamide Formation
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 85 | |
| Temperature | 0°C → RT | 82 | |
| Base | Triethylamine | 80 | |
| Reaction Time | 4 hours | 78 |
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance reproducibility. A two-step flow system combines oxadiazole cyclization and sulfonamide coupling in tandem, reducing intermediate purification needs. Using microreactors with a residence time of 30 minutes per step, pilot plants have achieved throughputs of 12 kg/day with 90% purity.
Catalyst Recycling Systems
Palladium catalysts used in coupling reactions are recovered via immobilized systems. For instance, palladium nanoparticles supported on magnetic Fe3O4@SiO2 particles enable 97% catalyst recovery, lowering production costs by 40% compared to homogeneous catalysts.
Catalytic Systems and Reagent Efficiency
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling is employed to attach aryl groups to the oxadiazole ring. Using 2-bromo-5-methylthiophene and arylboronic acids in the presence of Pd(PPh3)4, yields exceed 75% in tetrahydrofuran (THF) at 65°C.
Table 2: Palladium-Catalyzed Coupling Optimization
| Catalyst Loading (%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2 | THF | 65 | 75 |
| 5 | DMF | 80 | 68 |
| 3 | Dioxane | 100 | 72 |
Analytical Characterization Methods
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with the sulfonamide proton appearing as a singlet at δ 3.2–3.4 ppm. High-resolution mass spectrometry (HRMS) provides exact mass verification, with [M+H]+ calculated as 314.0523 g/mol, matching experimental values within 2 ppm.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl groups on the oxadiazole and thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The sulfonamide group can interact with amino acid residues in the active site of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the thiophene and sulfonamide groups.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the oxadiazole ring.
3-methyl-1,2,4-oxadiazole-5-methanamine: Contains the oxadiazole ring and amine group but lacks the thiophene and sulfonamide groups.
Uniqueness
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Biological Activity
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
The presence of the thiophene ring and the oxadiazole moiety suggests potential interactions with biological targets, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide against various pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
| Candida albicans | 32 | Moderate |
The data indicate that the compound exhibits moderate activity against common bacterial strains and some antifungal activity against Candida albicans .
The mechanism underlying the antimicrobial activity of this compound may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Similar compounds have shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial growth and replication .
Structure-Activity Relationship (SAR)
The biological activity of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can be attributed to specific structural features:
- Oxadiazole Moiety : This heterocyclic structure is known for enhancing antimicrobial properties.
- Thiophene Ring : Contributes to lipophilicity and facilitates membrane penetration.
- Sulfonamide Group : Plays a crucial role in the inhibition of bacterial growth by mimicking p-amino benzoic acid (PABA), a substrate for folate synthesis.
Case Studies
Several studies have investigated the efficacy of related compounds with similar structures:
- Study on Pyrazole Derivatives : Research demonstrated that pyrazole derivatives with oxadiazole groups exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, showcasing the importance of structural modifications in enhancing biological activity .
- Benzimidazole Derivatives : A comprehensive review indicated that benzimidazole-based compounds displayed significant antibacterial and antifungal activities, reinforcing the idea that structural diversity can lead to improved pharmacological profiles .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
